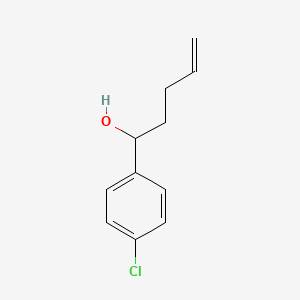

1-(4-Chlorophenyl)pent-4-en-1-ol

説明

1-(4-Chlorophenyl)pent-4-en-1-ol is a chlorinated secondary alcohol featuring a pent-4-en-1-ol backbone substituted with a 4-chlorophenyl group. The 4-chlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding . The pent-4-en-1-ol chain introduces a reactive alkene group, enabling further functionalization (e.g., epoxidation, hydrogenation) for diverse applications.

特性

分子式 |

C11H13ClO |

|---|---|

分子量 |

196.67 g/mol |

IUPAC名 |

1-(4-chlorophenyl)pent-4-en-1-ol |

InChI |

InChI=1S/C11H13ClO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2 |

InChIキー |

YXPRUZITRUXZEF-UHFFFAOYSA-N |

正規SMILES |

C=CCCC(C1=CC=C(C=C1)Cl)O |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs: Chain Length and Substituent Variations

Key analogs and their structural differences are summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-(4-Chlorophenyl)pent-4-en-1-ol | C₁₁H₁₃ClO | 196.67 | Pent-4-en-1-ol chain, 4-chlorophenyl group |

| 1-(4-Chlorophenyl)but-3-en-1-ol | C₁₀H₁₁ClO | 182.65 | But-3-en-1-ol chain, shorter alkene chain |

| (S)-1-(4-Chlorophenyl)propan-1-ol | C₉H₁₁ClO | 170.64 | Propan-1-ol chain, stereospecific (S)-form |

| 1-(4-Chlorophenyl)ethanol | C₈H₉ClO | 156.61 | Ethanol backbone, simpler structure |

Key Observations :

- Chain Length: Longer chains (e.g., pentenol vs.

- Double Bond Position : The pent-4-en-1-ol chain allows regioselective reactions (e.g., epoxidation at the terminal alkene), unlike but-3-en-1-ol derivatives .

- Stereochemistry : Chiral analogs like (S)-1-(4-chlorophenyl)propan-1-ol highlight the role of stereochemistry in asymmetric synthesis and biological activity .

Key Observations :

Key Observations :

- Cytotoxicity: Longer alkene chains (e.g., pentenol) may reduce cytotoxicity compared to chalcones, as seen in compound 1 (LC₅₀ = 1,484.75 µg/mL) .

Physicochemical Properties

Key Observations :

- Lipophilicity: Increasing chain length (ethanol → pentenol) elevates LogP, enhancing lipid solubility .

- Water Solubility: Shorter chains (ethanol) improve aqueous solubility, critical for formulation in drug delivery .

準備方法

Hydrogenation of 1-(4-Chlorophenyl)pent-4-en-1-one

The reduction of α,β-unsaturated ketones to allylic alcohols is a critical pathway for synthesizing 1-(4-chlorophenyl)pent-4-en-1-ol. Patent US5639917A describes a continuous hydrogenation process for analogous compounds, such as 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, using support-free nickel catalysts under high-pressure conditions (50–400 bar) and temperatures of 80°–160°C. Adapting this method, the ketone precursor 1-(4-chlorophenyl)pent-4-en-1-one can be hydrogenated in alcoholic solutions (e.g., methanol or ethanol) to yield the target alcohol.

Reaction Conditions :

-

Catalyst : Nickel-iron alloys (15% Fe in Ni) or Ni/Mo/Al composites.

-

Temperature : 60°–80°C optimal for minimizing by-products like 1-(4-chlorophenyl)pentan-1-ol.

-

Pressure : 200–300 bar hydrogen ensures complete conversion while preserving the pent-4-ene moiety.

Key Challenges :

-

Over-reduction of the alkene bond can occur if temperatures exceed 100°C.

-

Trace alkali additives (e.g., NaOH) improve selectivity by stabilizing intermediates.

Comparative Analysis of Synthetic Routes

Key Insights :

-

Catalytic hydrogenation offers the highest yields but requires specialized equipment for high-pressure conditions.

-

Isomerization routes provide stereochemical control but necessitate additional purification steps.

Industrial-Scale Production Considerations

Continuous-Flow Hydrogenation Reactors

The patent US5639917A emphasizes the scalability of fixed-bed reactors for continuous hydrogenation, achieving 99.9% purity with minimal by-products. For 1-(4-chlorophenyl)pent-4-en-1-ol, similar reactors could enhance throughput while maintaining selectivity.

Optimization Parameters :

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)pent-4-en-1-ol, and how can reaction yields be maximized?

A Grignard-based approach is commonly employed. For example, reacting 4-chlorobenzaldehyde with a preformed allyl Grignard reagent (e.g., CH₂=CHCH₂MgBr) in anhydrous THF at 0–5°C under inert atmosphere yields the tertiary alcohol. Evidence from analogous syntheses (e.g., 1-(2-Methoxyphenyl)pent-4-en-1-ol) suggests yields can be improved by slow addition of the aldehyde to the Grignard reagent and post-reaction quenching with saturated NH₄Cl .

| Key Reaction Parameters |

|---|

| Temperature: 0–5°C |

| Solvent: THF |

| Reagent Stoichiometry: 1.1:1 (Grignard:aldehyde) |

| Typical Yield Range: 45–60% |

Q. How can the stereochemical configuration of 1-(4-Chlorophenyl)pent-4-en-1-ol be confirmed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For non-crystalline samples, compare experimental ¹H/¹³C NMR data with computed spectra (DFT/B3LYP/6-31G* level). highlights the use of NMR (δ 5.8–5.2 ppm for vinyl protons) and coupling constants (J = 10–12 Hz for trans-configuration) to confirm stereochemistry .

Q. What purification methods are effective for isolating 1-(4-Chlorophenyl)pent-4-en-1-ol from byproducts?

Flash chromatography (silica gel, hexane/EtOAc gradient) resolves alcohol derivatives. For enantiomeric mixtures, chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) achieves baseline separation. notes the use of preparative HPLC for resolving stereoisomers of related chlorophenyl alcohols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-(4-Chlorophenyl)pent-4-en-1-ol in catalytic asymmetric reactions?

Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model transition states to evaluate enantioselectivity. For example, Rh-catalyzed hydroformylation (as in ) can be simulated to predict regioselectivity between terminal and internal alkene activation .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Use temperature-dependent NMR to detect conformational exchange. For mass spectrometry (HRMS), cross-validate with isotopic pattern analysis (e.g., Cl isotopic signature at m/z 35/37) to confirm molecular ion identity .

Q. How can enantioselective synthesis of 1-(4-Chlorophenyl)pent-4-en-1-ol be achieved?

Employ chiral catalysts like Jacobsen’s Co-salen complexes for epoxide ring-opening or Sharpless asymmetric dihydroxylation of the alkene followed by reduction. demonstrates chiral resolution via enzymatic kinetic resolution (Candida antarctica lipase B) .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

Dopamine receptor binding assays (e.g., competitive displacement of [³H]-spiperone in HEK293 cells expressing D2 receptors) are applicable, as seen in for structurally related chlorophenyl derivatives. Cytotoxicity can be assessed via MTT assays in cancer cell lines .

Data-Driven Analysis

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

A Hammett plot (σ values) correlates electronic effects with reaction rates. For example, the electron-withdrawing -Cl group increases acidity of the hydroxyl proton (pKa ~12–14). UV-Vis spectroscopy (λmax 260–280 nm) quantifies conjugation between the aryl and alkene moieties .

Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts alkylation involving this alcohol?

Competitive carbocation rearrangements (e.g., hydride shifts) may occur. Monitor intermediates via in situ IR spectroscopy (C=O stretch at 1700 cm⁻¹ for ketone byproducts). suggests steric hindrance from the chlorophenyl group disfavors certain pathways .

Methodological Recommendations

- Structural Validation : Combine X-ray crystallography (SHELXL) with DFT-NMR for ambiguous cases .

- Enantiopure Synthesis : Prioritize enzymatic resolution or asymmetric catalysis over chiral chromatography for scalability .

- Data Reproducibility : Document solvent polarity and temperature in spectral acquisitions to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。